molecular formula C18H20O6 B11407127 ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate

ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate

Cat. No.: B11407127
M. Wt: 332.3 g/mol
InChI Key: LFAJAEARMNQQDD-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the chromene family

Chemical Reactions Analysis

Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene core is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate can be compared with other chromene derivatives such as:

Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate stands out due to its unique propanoyl group, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxypropanoate

InChI

InChI=1S/C18H20O6/c1-5-13(19)16-14(23-11(4)18(21)22-6-2)8-7-12-10(3)9-15(20)24-17(12)16/h7-9,11H,5-6H2,1-4H3

InChI Key

LFAJAEARMNQQDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(C)C(=O)OCC

Origin of Product

United States

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